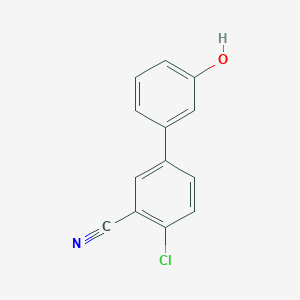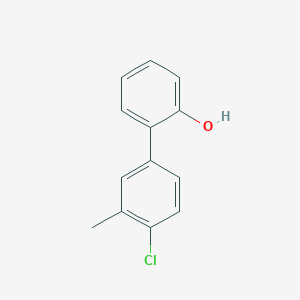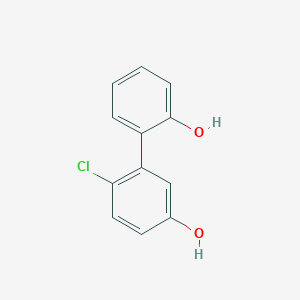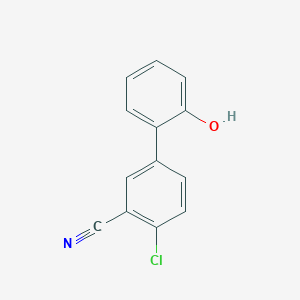
3-(4-Chloro-3-cyanophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-cyanophenyl)phenol, 95% (3-CCP) is an organic compound with a phenolic group and a chloro-cyanide group. It is a white solid with a melting point of 177-179°C. 3-CCP is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and catalysts. It is also used as an intermediate in the synthesis of other organic compounds. 3-CCP is a versatile compound with many applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)phenol, 95% is not well understood. It is believed that the chloro-cyanide group of 3-(4-Chloro-3-cyanophenyl)phenol, 95% reacts with the phenol group to form a covalent bond. This bond is then further stabilized by hydrogen bonding and electrostatic interactions. The resulting complex is then further stabilized by the formation of a hydrogen bond between the phenol and the chloro-cyanide group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)phenol, 95% are not well understood. It is believed that 3-(4-Chloro-3-cyanophenyl)phenol, 95% may have an effect on the metabolism of certain compounds, but this has not been confirmed. In addition, 3-(4-Chloro-3-cyanophenyl)phenol, 95% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Chloro-3-cyanophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also a versatile compound with many applications in organic chemistry. The main limitation of 3-(4-Chloro-3-cyanophenyl)phenol, 95% is that it is not very soluble in water, which can limit its use in some experiments. In addition, 3-(4-Chloro-3-cyanophenyl)phenol, 95% is a highly reactive compound, which can make it difficult to handle and store.
Direcciones Futuras
The potential applications of 3-(4-Chloro-3-cyanophenyl)phenol, 95% are vast and could be further explored in the future. Further research could be done on the biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)phenol, 95% and its potential for use in the synthesis of pharmaceuticals, dyes, and catalysts. In addition, further research could be done on the mechanism of action of 3-(4-Chloro-3-cyanophenyl)phenol, 95% and its potential for use as an intermediate in the synthesis of other organic compounds. Finally, further research could be done on the solubility of 3-(4-Chloro-3-cyanophenyl)phenol, 95% in water and its potential for use in aqueous solutions.
Métodos De Síntesis
3-(4-Chloro-3-cyanophenyl)phenol, 95% can be synthesized by the reaction of 4-chloro-3-cyanophenol and phenol in the presence of an acid catalyst. The reaction takes place at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products. The reaction is completed in 4-6 hours and yields a 95% pure product.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-cyanophenyl)phenol, 95% is a versatile compound that can be used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and catalysts. It is also used as an intermediate in the synthesis of other organic compounds. 3-(4-Chloro-3-cyanophenyl)phenol, 95% is used in the synthesis of dyes for use in the textile industry, as well as in the synthesis of catalysts for use in organic synthesis. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents.
Propiedades
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-5-4-10(6-11(13)8-15)9-2-1-3-12(16)7-9/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKETCDSCNRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683542 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-62-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)






